methyl 3-(thiophene-2-amido)-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 3-(thiophene-2-amido)-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a thiophene ring, an amide group, and a carboxylate ester group
Mechanism of Action
Target of Action
Methyl 3-(thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate is a derivative of thiophene, a class of compounds that have been shown to have a variety of biological effects Some thiophene derivatives have been shown to interact with theSTING (Stimulator of Interferon Genes) pathway .
Result of Action
The activation of the STING pathway by STING agonists can prime the innate immune responses, which can potentially lead to antitumor efficacy . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(thiophene-2-amido)-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable precursor.
Amidation Reaction:
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(thiophene-2-amido)-1-benzothiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (for electrophilic substitution) and organolithium compounds (for nucleophilic substitution) are employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 3-(thiophene-2-amido)-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of advanced materials, including organic semiconductors and polymers.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4-(thiophene-2-amido)benzoic acid
- Methyl 5’-(thiophene-2-amido)-[2,3’-bithiophene]-4’-carboxylate
- 2-Methyl-3-{[4-(thiophene-2-amido)benzene]amido}benzoic acid
Uniqueness
Methyl 3-(thiophene-2-amido)-1-benzothiophene-2-carboxylate is unique due to its specific combination of functional groups and its benzothiophene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 3-(thiophene-2-amido)-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a benzothiophene core , a thiophene moiety , and an amide functional group . Its molecular formula is C18H15NO2S, indicating a relatively complex structure that may exhibit diverse chemical and biological properties. The presence of both benzothiophene and thiophene rings contributes to its potential applications in medicinal chemistry.
Antimicrobial Properties
This compound has demonstrated promising antimicrobial activity , particularly against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. Studies indicate that modifications to the thiophene or benzothiophene moieties can significantly influence this activity.
Kinase Inhibition
Compounds within this structural framework are also being evaluated for their potential as kinase inhibitors , which are crucial in cancer therapy. The biological evaluation suggests that these derivatives may exhibit significant inhibitory effects on various kinases, thereby impacting cancer cell proliferation.
Anti-inflammatory Activity
Thiophene derivatives, including this compound, have been investigated for their anti-inflammatory properties. Some studies have shown that certain thiophene-based compounds can inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory processes .
Understanding the mechanism of action is critical for evaluating the therapeutic potential of this compound. Interaction studies often involve assessing the compound's binding affinity to target proteins or enzymes. Techniques such as molecular docking simulations and in vitro assays help elucidate these interactions .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Condensation Reactions : Combining appropriate thiophene derivatives with amide functionalities.
- Coupling Reactions : Utilizing coupling agents to form the desired amide linkages.
- Functional Group Modifications : Modifying existing functional groups to enhance biological activity.
These synthetic approaches allow for the exploration of various derivatives that may possess enhanced biological properties.
Comparative Analysis with Related Compounds
The following table outlines some compounds structurally related to this compound, highlighting their unique aspects and biological activities:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 3-amino-1-benzothiophene-2-carboxylate | Benzothiophene core with amino group | Focused on kinase inhibition |
Methyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate | Trifluoromethyl group substitution | Enhanced lipophilicity and bioactivity |
Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate | Chlorine substitution on benzothiophene | Potential use as a dye precursor |
These compounds illustrate variations in substituents that can significantly alter their physical properties and biological activities.
Case Studies and Research Findings
Research has highlighted several case studies focusing on the biological evaluation of this compound:
- Antimicrobial Activity Study : A study assessed the compound's efficacy against resistant bacterial strains, demonstrating significant antibacterial activity with minimal inhibitory concentrations (MIC) comparable to established antibiotics .
- Kinase Inhibition Assay : Another investigation revealed that derivatives similar to this compound exhibited IC50 values indicating strong inhibition of specific kinases involved in cancer progression .
- Inflammatory Response Modulation : In vivo studies showed that certain thiophene derivatives could reduce inflammation markers significantly when administered at therapeutic doses .
Properties
IUPAC Name |
methyl 3-(thiophene-2-carbonylamino)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3S2/c1-19-15(18)13-12(9-5-2-3-6-10(9)21-13)16-14(17)11-7-4-8-20-11/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUVLOMZPUVHCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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